molecular formula C12H11ClN4O B595778 5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1260740-11-1

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B595778
CAS RN: 1260740-11-1
M. Wt: 262.697
InChI Key: FAVIRNVJSMEWGB-UHFFFAOYSA-N
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Description

“5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C12H13ClN4O2 . It is structurally similar to other pyrazole derivatives, which are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields .


Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of ongoing research due to their applicability and versatility . A practical method for the synthesis of pyrazole-4-carboxamides, which are structurally similar to the compound , has been reported . The synthesis process typically involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in various fields .

Future Directions

The future directions for research on “5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications . Pyrazole derivatives continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates .

properties

IUPAC Name

5-amino-3-[(4-chlorophenoxy)methyl]-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-17-12(15)10(6-14)11(16-17)7-18-9-4-2-8(13)3-5-9/h2-5H,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIRNVJSMEWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)COC2=CC=C(C=C2)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733716
Record name 5-Amino-3-[(4-chlorophenoxy)methyl]-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260740-11-1
Record name 5-Amino-3-[(4-chlorophenoxy)methyl]-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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